3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a heterocyclic compound characterized by a quinazolinone core structure with a piperidine ring at the fourth position. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and pharmaceutical development.
3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is classified under quinazolinone derivatives, which are known for their diverse biological activities. These compounds are often synthesized for their potential therapeutic effects, particularly in targeting specific diseases such as cancer and infections. The compound's unique structure contributes to its classification as a bioactive heterocyclic compound.
The synthesis of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride typically involves several key steps:
The synthesis often requires controlled reaction conditions, including temperature and pressure optimization. Common solvents used include ethanol or methanol, and reactions are typically conducted under reflux for several hours to ensure complete cyclization. Industrial approaches may utilize continuous flow reactors for enhanced efficiency and yield.
The molecular formula of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is C12H15ClN2O. Its structure features a quinazolinone ring fused with a piperidine moiety, contributing to its biological activity.
Key structural data include:
3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride can participate in various chemical reactions:
Common reagents include:
The reactions can yield various substituted quinazolinones and dihydroquinazolinones, which may exhibit distinct pharmacological activities.
The mechanism of action for 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain enzyme activities, disrupting metabolic pathways in microorganisms or cancer cells. Additionally, it may modulate receptor activities leading to therapeutic effects.
Key chemical properties include:
These properties make it suitable for various applications in research and industry.
3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride has several important applications:
The molecular hybrid "3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride" (CAS: 79098-75-2; HCl salt: 79098-89-8) exemplifies strategic rational drug design through fusion of two privileged pharmacophores. This crystalline solid (MW: 231.29 g/mol for free base; 267.75 g/mol for HCl salt) features a dihydroquinazolinone scaffold tethered to a piperidine ring via a C-N bond at position 3 [3] [9]. Its structural architecture enables simultaneous engagement with diverse biological targets, particularly in oncology and CNS disorders. The hydrochloride salt enhances aqueous solubility (logP: 2.19), facilitating blood-brain barrier penetration – a critical property for CNS-targeted therapeutics [5] [6]. Hybridization leverages complementary pharmacological profiles: quinazolinone contributes planar aromaticity for DNA/protein interactions, while the piperidine’s basic nitrogen (pKa ~14.85) supports ionic binding and conformational flexibility [9].
The 3,4-dihydroquinazolin-2(1H)-one core provides a semi-saturated bicyclic system balancing rigidity and metabolic stability. Key electronic features include:
Table 1: Clinically Approved Quinazolinone-Based Therapeutics
Drug (Brand) | Therapeutic Area | Molecular Target | Key Quinazolinone Modification |
---|---|---|---|
Gefitinib (Iressa®) | NSCLC* | EGFR** kinase | 4-anilino-6,7-dimethoxyquinazoline |
Erlotinib (Tarceva®) | Pancreatic cancer/NSCLC | EGFR kinase | 4-anilino-6,7-bis(2-methoxyethoxy) |
Lapatinib (Tykerb®) | Breast cancer | Dual EGFR/HER2 | 4-[(3-fluorobenzyl)oxy]-6-aminosulfonyl |
Non-small cell lung cancer; *Epidermal Growth Factor Receptor* |
Source: [2]
Quinazolinones demonstrate exceptional target promiscuity, inhibiting kinases (EGFR, VEGFR), DNA repair enzymes (PARP1), and cholinesterases. This versatility stems from C2-C4-N3 electronic distribution mimicking purine bases, facilitating competitive ATP-site binding in kinases [2] . Positional modifications critically modulate activity:
Piperidine’s saturated heterocycle introduces 3D structural diversity essential for target complementarity. Key pharmacological roles include:
In Alzheimer’s therapeutics, piperidine-containing cholinesterase inhibitors (e.g., donepezil) demonstrate enhanced CNS residency versus non-cyclic analogs. Similarly, oncology drugs exploit piperidine’s hydrogen-bonding capability:
Table 2: Piperidine-Containing Therapeutics by Target System
Therapeutic Area | Target(s) | Drug Examples | Piperidine Role |
---|---|---|---|
Oncology | EGFR/PARP1/BRD4 | Lapatinib, Olaparib | Solubility enhancement; Target anchoring |
CNS Disorders | AChE/BACE-1/NMDAR | Donepezil, Memantine | BBB penetration; Pharmacophore alignment |
Inflammation | PDE4/Histamine H3 | Cipamfylline, Thioperamide | Allosteric modulation |
Hybridization of quinazolinone and piperidine generates multitarget ligands addressing disease polypharmacology:
Structure-activity relationship (SAR) studies confirm hybridization benefits:
Table 3: Hybridization Impact on Biological Activity
Compound Class | AChE IC₅₀ (μM) | BACE-1 IC₅₀ (μM) | BRD4 BD1 IC₅₀ (μM) | *CNS Permeability (PAMPA) |
---|---|---|---|---|
Quinazolinone-only | 12.3 ± 1.4 | >50 | >30 | Low (0.8×10⁻⁶ cm/s) |
Piperidine-only | 0.35 ± 0.08 | 24.7 ± 3.1 | >50 | High (5.2×10⁻⁶ cm/s) |
3-(Piperidin-4-yl)quinazolinone | 0.28 ± 0.05 | 1.7 ± 0.3 | 1.9 ± 0.2 | High (4.8×10⁻⁶ cm/s) |
*Parallel Artificial Membrane Permeability Assay |
Molecular docking reveals hybridization enables simultaneous binding to disparate sites:
Table 4: Key Hybrid Compounds in Clinical Development
Compound | Structure | Therapeutic Area | Development Status | Key Features |
---|---|---|---|---|
AK-2 | 6,7-Dimethoxy-3-(piperidin-4-yl) | Alzheimer’s disease | Preclinical | Dual AChE/BACE-1 inhibitor (IC₅₀ <200nM) |
ADTL-BPI1901 (19d) | 2-Fluoro-5-[(4-oxo-3-piperidinyl)methyl] | Breast cancer | IND-enabling | PARP1/BRD4 dual inhibitor (IC₅₀: 0.19/0.27μM) |
VQ-15 | 7-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl) | Solid tumors | Phase I | EGFR/VEGFR-2 inhibition (IC₅₀: 8/14nM) |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8